molecular formula C15H7F5N2OS B2497931 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 749212-92-8

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2497931
CAS No.: 749212-92-8
M. Wt: 358.29
InChI Key: FXVLIJYMLGWGIK-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms and a benzothiazole moiety

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5N2OS/c16-9-5-10(17)12-11(6-9)24-14(21-12)22-13(23)7-2-1-3-8(4-7)15(18,19)20/h1-6H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVLIJYMLGWGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,6-difluorobenzoic acid, under acidic conditions.

    Amidation Reaction: The resulting 4,6-difluoro-1,3-benzothiazole is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, potentially altering the functional groups attached to the benzothiazole or benzamide moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Substitution: Derivatives with different substituents on the benzothiazole ring.

    Oxidation/Reduction: Altered functional groups on the benzothiazole or benzamide moieties.

    Hydrolysis: 4,6-difluoro-1,3-benzothiazole and 3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies indicate that compounds with similar structures to N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide exhibit significant antimicrobial properties. For instance, research has shown that benzothiazole derivatives can effectively combat resistant strains of mycobacteria, making them promising candidates for developing new antimycobacterial agents .

Case Study: Mycobacterial Infections

  • Objective : Evaluate the effectiveness of benzothiazole derivatives against resistant mycobacterial strains.
  • Findings : Compounds demonstrated potent activity against Mycobacterium tuberculosis, suggesting that modifications to the benzothiazole moiety can enhance efficacy against resistant strains .

Material Science

2.1 Fluorescent Properties

The incorporation of fluorine atoms in the structure of this compound may enhance its fluorescent properties. Such compounds are useful in developing fluorescent probes for biological imaging and sensing applications.

Data Table: Fluorescent Properties of Related Compounds

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (%)
Compound A35045030
Compound B36046025
This compound 355 455 28

Agricultural Applications

3.1 Pesticidal Properties

Research has indicated that benzothiazole derivatives can serve as effective pesticides due to their ability to inhibit specific enzymes in pests. The trifluoromethyl group is particularly noteworthy for enhancing the biological activity of these compounds.

Case Study: Insecticidal Activity

  • Objective : Assess the insecticidal efficacy of benzothiazole derivatives on agricultural pests.
  • Findings : The compound showed significant activity against common agricultural pests such as aphids and whiteflies, indicating potential for development as an environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions like hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4,6-dichloro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(methyl)benzamide

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group adds to its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Biological Activity

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the condensation of benzothiazole derivatives with trifluoromethylbenzamide. The general reaction involves:

  • Starting Material : 4,6-difluoro-1,3-benzothiazol-2-amine.
  • Reagents : Trifluoromethylbenzoyl chloride and a base (e.g., triethylamine).
  • Solvent : Organic solvents like dichloromethane or chloroform.

The resulting structure features a benzothiazole moiety linked to a trifluoromethyl benzamide, which is crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.63
U-937 (Leukemia)12.34
A549 (Lung Cancer)10.50

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry assays and Western blot analysis revealing increased levels of pro-apoptotic markers like p53 and cleaved caspase-3.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It interacts selectively with specific molecular targets, inhibiting their activity. For example, it has shown effectiveness as a negative allosteric modulator of the Zinc-Activated Channel (ZAC), which plays a role in various physiological processes .

The biological effects of this compound can be attributed to its ability to bind to the active sites of enzymes or receptors:

  • Inhibition of Enzymatic Activity : The compound binds competitively or non-competitively to enzymes involved in cancer progression.
  • Alteration of Signaling Pathways : By modulating receptor activity, it influences downstream signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the compound's potential in drug development:

  • Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives similar to this compound exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against various cancer cell lines .
  • ZAC Antagonism : Another research article characterized the compound's role as a selective antagonist for ZAC channels, providing insights into its pharmacological applications .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide, and how do they influence its chemical reactivity?

  • The compound contains a 4,6-difluorobenzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group. The fluorine atoms enhance electronegativity and metabolic stability, while the trifluoromethyl group increases lipophilicity, promoting membrane permeability. These features are critical for interactions with biological targets, such as enzymes or receptors, and influence reactivity in nucleophilic substitution or cross-coupling reactions .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction yields be optimized?

  • Synthesis typically involves amide coupling between 4,6-difluoro-1,3-benzothiazol-2-amine and 3-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. Key steps include:

  • Controlled pH : Use of sodium bicarbonate to maintain alkaline conditions for efficient coupling .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures to isolate the product.
  • Yield optimization : Reaction monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of benzoyl chloride to amine) can improve yields to >70% .

Q. Which analytical techniques are most effective for characterizing this compound?

  • 1H/19F-NMR : Confirms the presence of fluorine atoms and trifluoromethyl groups. For example, the trifluoromethyl group shows a singlet near δ -62 ppm in 19F-NMR .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ m/z 387.03) .
  • TLC : Monitors reaction progress using silica gel plates with ethyl acetate/hexane (1:3) as the mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of derivatives?

  • Substitution patterns : Introduce halogens (Cl, Br) or electron-withdrawing groups (NO2) at the benzothiazole 4/6-positions to assess effects on target binding .
  • Amide bond modifications : Replace the benzamide with sulfonamide or urea groups to study impact on solubility and potency .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase profiling) or cell viability tests (MTT assay) to correlate structural changes with activity .

Q. What strategies are recommended to resolve contradictions in synthetic yield data across different studies?

  • Variable reaction conditions : Contradictions may arise from differences in solvent (DMF vs. THF), temperature (0°C vs. room temperature), or catalyst use. Systematic optimization via Design of Experiments (DoE) can identify critical parameters .
  • Impurity analysis : Use LC-MS to detect side products (e.g., hydrolysis intermediates) and adjust reaction time or quenching methods .

Q. What mechanistic hypotheses explain the compound’s potential activity in enzyme inhibition?

  • The benzothiazole moiety may act as a bioisostere for adenine in ATP-binding pockets, while the trifluoromethyl group stabilizes hydrophobic interactions. Molecular docking studies suggest competitive inhibition of kinases like EGFR or Aurora B, supported by IC50 values in the nanomolar range .
  • Fluorine participation : Fluorine’s electronegativity may polarize adjacent bonds, enhancing hydrogen bonding with catalytic residues (e.g., Lys72 in EGFR) .

Q. How can computational methods be integrated to predict metabolic stability or toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II model parameters like CYP450 inhibition or hERG channel liability. For example, the trifluoromethyl group reduces oxidative metabolism, improving half-life .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify reactive sites prone to glutathione conjugation, guiding structural modifications to mitigate toxicity .

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